Sulfasuccinamide sodium CAS number 3563-14-2 (parent)
Sulfasuccinamide sodium CAS number 3563-14-2 (parent)
An In-depth Technical Guide to Sulfasuccinamide: Properties, Analysis, and Applications
Foreword
Sulfasuccinamide, a member of the sulfonamide class of compounds, represents a molecule of significant interest to researchers in medicinal chemistry and drug development. While the broader family of sulfa drugs is renowned for its pioneering role in antimicrobial therapy, the specific properties and applications of individual derivatives like Sulfasuccinamide warrant a detailed technical examination. This guide provides a comprehensive overview of Sulfasuccinamide, consolidating critical data on its physicochemical properties, mechanism of action, synthesis, analytical characterization, and potential applications. It is intended to serve as a foundational resource for scientists and professionals engaged in the exploration and utilization of sulfonamide-based chemical entities.
Core Physicochemical & Structural Identity
Sulfasuccinamide, identified by the CAS Number 3563-14-2 for its parent acid form, is an organic compound characterized by a sulfanilamide core linked to a succinic acid moiety via an amide bond.[1] This structure confers specific chemical and physical properties that are fundamental to its handling, formulation, and biological activity.
| Property | Value | Reference |
| CAS Number (Parent) | 3563-14-2 | PubChem[1] |
| Molecular Formula | C₁₀H₁₂N₂O₅S | PubChem[1] |
| Molecular Weight | 272.28 g/mol | PubChem[1] |
| IUPAC Name | 4-oxo-4-((4-sulfamoylphenyl)amino)butanoic acid | PubChem[1], MedKoo Biosciences[2] |
| Synonyms | Sulfasuccinamide, 4'-Sulfamoylsuccinanilic acid, Derganil | PubChem[1] |
| Appearance | To be determined (often a white or off-white powder) | MedKoo Biosciences[2] |
| Purity | Typically >98% (as per supplier specifications) | MedKoo Biosciences[2] |
| Storage Conditions | Short-term: 0-4°C, dry, dark; Long-term: -20°C | MedKoo Biosciences[2] |
Mechanism of Action: A Competitive Inhibition Paradigm
The biological activity of Sulfasuccinamide is rooted in its structural similarity to para-aminobenzoic acid (PABA), a critical substrate for bacterial folic acid synthesis.[3][4] Like other sulfonamides, it functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).
Causality of Inhibition: Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. The DHPS enzyme catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a direct precursor to dihydrofolic acid.[4][5] Sulfasuccinamide's PABA-like aniline and sulfonamide groups allow it to bind to the active site of DHPS, competitively blocking PABA. This enzymatic blockade halts the folic acid synthesis pathway, depriving the bacterial cell of essential tetrahydrofolate. Tetrahydrofolate is a vital cofactor for the synthesis of nucleotides (thymidine, purines) and certain amino acids.[5] Consequently, DNA replication, RNA synthesis, and cell division are arrested, leading to a bacteriostatic effect—inhibiting bacterial growth and proliferation rather than directly killing the cells.[4] The host's immune system is then required to clear the inhibited bacteria.[4]
Chemical Synthesis: A Conceptual Workflow
While specific, scaled-up manufacturing protocols for Sulfasuccinamide are proprietary, a logical and established synthetic route can be derived from fundamental organic chemistry principles for sulfonamides. The most plausible approach involves the acylation of sulfanilamide with succinic anhydride.
Step-by-Step Rationale:
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Nucleophilic Attack: The primary amine group (-NH₂) of sulfanilamide acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or in an aqueous basic medium to facilitate the reaction and solubilize the starting materials.
-
Ring Opening: The nucleophilic attack leads to the opening of the succinic anhydride ring, forming an amide bond and a terminal carboxylic acid. This generates the desired Sulfasuccinamide molecule.
-
Purification: The crude product is then purified, typically through recrystallization from a suitable solvent system (e.g., ethanol/water) to remove unreacted starting materials and byproducts. The purity is then confirmed using analytical techniques.
-
Salt Formation (for Sodium Salt): To prepare Sulfasuccinamide sodium, the purified parent acid is dissolved in a suitable solvent (like ethanol) and treated with an equimolar amount of a sodium base, such as sodium hydroxide or sodium bicarbonate. The resulting sodium salt can then be isolated by precipitation or evaporation of the solvent.
Analytical and Quality Control Methodologies
Robust analytical methods are essential for confirming the identity, purity, and stability of Sulfasuccinamide. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
UV-Vis spectrophotometry provides a simple and rapid method for quantification. Based on analogous sulfonamides like sulfacetamide, Sulfasuccinamide is expected to have a distinct UV absorption maximum.[6] A stability-indicating spectrometric method can be developed by identifying a pH at which the degradation products and the parent drug have sufficiently different absorption maxima.[6]
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the gold standard for separation, quantification, and stability assessment. Given the polar nature of Sulfasuccinamide, a Hydrophilic Interaction Liquid Chromatography (HILIC) method would be highly suitable for resolving the parent compound from its potential impurities and degradation products.[7]
Exemplary Stability-Indicating HILIC-UV Method Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A zwitterionic HILIC column (e.g., ZIC-HILIC, 150 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of acetonitrile (ACN) and an aqueous buffer, such as 200mM ammonium acetate, in a ratio of approximately 90:10 (v/v). The pH is adjusted to around 5.7 with glacial acetic acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV spectrum of Sulfasuccinamide (e.g., a wavelength around 260-275 nm is typical for sulfonamides).[6]
-
Column Temperature: Ambient or controlled at 30°C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of Sulfasuccinamide sodium in the mobile phase or a suitable diluent (e.g., water/ACN mixture). Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a known concentration within the linear range of the calibration curve.
-
Validation: The method must be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6]
Typical Validation Parameters (Hypothetical, based on similar compounds):
| Parameter | Specification | Reference (Analogous) |
| Linearity (R²) | ≥ 0.995 | [8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [6][7] |
| Precision (RSD) | ≤ 2.0% | [6] |
| LOD | Signal-to-Noise ratio of 3:1 | [6] |
| LOQ | Signal-to-Noise ratio of 10:1 | [6] |
| Specificity | Full resolution from degradation products | [7] |
Applications in Research & Development
The primary application of Sulfasuccinamide is in the field of antimicrobial research.[3][9] However, the sulfonamide scaffold is exceptionally versatile and is explored in various therapeutic areas.[10][11][12]
-
Antimicrobial Agent Discovery: As a classic sulfonamide, its primary role is as a lead compound or reference standard in the development of new antibacterial agents.
-
Enzyme Inhibition Studies: Sulfonamide derivatives are known inhibitors of other enzymes, notably carbonic anhydrase (implicated in glaucoma and certain cancers) and voltage-gated sodium channels (NaV1.7, a target for pain).[10][13][14] The unique succinamic acid side chain of Sulfasuccinamide could be explored for selective interactions with various enzyme active sites.
-
Synthetic Building Block: The molecule contains multiple reactive handles (sulfonamide, carboxylic acid, aromatic ring) that make it a useful intermediate for synthesizing more complex drug candidates.[10]
Experimental Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of Sulfasuccinamide that inhibits the visible growth of a target bacterium.
-
Bacterial Culture Preparation: Inoculate a suitable broth (e.g., Mueller-Hinton Broth) with a pure culture of the test bacterium. Incubate until it reaches the logarithmic growth phase. Adjust the culture turbidity to a 0.5 McFarland standard.
-
Drug Dilution Series: Prepare a 2-fold serial dilution of Sulfasuccinamide sodium in a 96-well microtiter plate using the broth as the diluent. Concentrations might range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial suspension to each well, including a positive control (broth + bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of Sulfasuccinamide in which no visible bacterial growth (turbidity) is observed.
Stability & Storage Recommendations
The stability of Sulfasuccinamide is a critical parameter for ensuring its integrity in research and development. Like many sulfonamides, it is susceptible to degradation under certain conditions.
Forced Degradation Studies: To understand its stability profile, forced degradation studies under stress conditions are essential. This involves exposing the compound to heat, humidity, acid, base, light, and oxidation to identify potential degradation products and pathways.[6][15]
Protocol for Forced Degradation:
-
Acid/Base Hydrolysis: Incubate a solution of Sulfasuccinamide in 0.1 N HCl and 0.1 N NaOH at 60°C for several hours.
-
Oxidative Degradation: Treat a solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 100°C) for several hours.[6]
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for a defined period.[6]
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method to quantify the parent drug and detect any degradation products.
Recommended Storage: Based on supplier data, Sulfasuccinamide should be stored in a dry, dark environment.[2] For short-term storage (days to weeks), 0-4°C is recommended, while -20°C is suitable for long-term storage (months to years).[2]
ICH Stability Testing Conditions: For formal stability programs, the following conditions are standard.[15][16]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Conclusion
Sulfasuccinamide (parent CAS 3563-14-2) is a classic sulfonamide derivative with a well-understood mechanism of action centered on the inhibition of bacterial folic acid synthesis. Its utility in modern research extends from its role as an antimicrobial reference compound to its potential as a scaffold for developing novel therapeutics targeting a range of enzymes. A thorough understanding of its synthesis, analytical characterization, and stability, as outlined in this guide, is paramount for its effective application in the laboratory. The methodologies and protocols described herein provide a robust framework for researchers to confidently integrate Sulfasuccinamide into their drug discovery and development workflows.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60582, Sulfasuccinamide. Retrieved from [Link]
-
Chourasiya, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1242, 130730. Available at: [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Sulfacetamide Sodium? Patsnap Synapse. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23671698, Sodium sulfosuccinate. Retrieved from [Link]
-
Weller, M. G. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(16), 6443-6448. Available at: [Link]
-
Grace, J. E., et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities. Journal of Medicinal Chemistry, 60(16), 7077-7091. Available at: [Link]
-
Harmata, M., et al. (2012). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry, 8, 1236-1241. Available at: [Link]
-
Biocompare. (n.d.). N-Hydroxysulfosuccinimide sodium salt. Retrieved from [Link]
-
Sami Publishing Company. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. Available at: [Link]
-
Giebułtowicz, J., et al. (2015). A very fast and simple method for the determination of sulfonamide residues in seawaters. Journal of Pharmaceutical and Biomedical Analysis, 115, 230-237. Available at: [Link]
-
Islam, M. S., et al. (2015). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Young Pharmacists, 7(3), 223-231. Available at: [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Sulfadiazine sodium? Patsnap Synapse. Retrieved from [Link]
-
Goren, E., et al. (1984). Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. The Veterinary Quarterly, 6(1), 24-31. Available at: [Link]
-
Sami Publishing Company. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. Available at: [Link]
-
Focken, T., et al. (2016). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. ACS Medicinal Chemistry Letters, 7(12), 1062-1067. Available at: [Link]
-
Focken, T., et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. Journal of Medicinal Chemistry, 60(16), 7092-7107. Available at: [Link]
-
Smith, A. M., et al. (2021). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. The Journal of Organic Chemistry, 86(17), 11943-11950. Available at: [Link]
-
ResearchGate. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
-
Silver, K. S., & Du, Y. (2018). Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. Current Medicinal Chemistry, 25(25), 2910-2923. Available at: [Link]
-
Silver, K., et al. (2010). Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels. Pest Management Science, 66(9), 936-944. Available at: [Link]
-
Sultan, S. H., & Abdulrazzaq, T. M. (2023). Spectrophotometric Estimation of Sulfacetamide Sodium Using N,N-Diethyl-p-phenylenediamine Reagent. Rafidain Journal of Science, 32(3), 21-31. Available at: [Link]
-
National Pharmaceutical Regulatory Agency, Malaysia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Sulfamides. Retrieved from [Link]
-
Rankin, G. O., et al. (1999). Sodium Sulfate Potentiates N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) and N-(3,5-dichlorophenyl)-2-hydroxysuccinamic Acid (2-NDHSA) Nephrotoxicity in the Fischer 344 Rat. Toxicology, 138(3), 165-174. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling. Retrieved from [Link]
-
Khan, I., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. Available at: [Link]
-
Taylor, J. E., et al. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1083. Available at: [Link]
-
Gebrezgi, A. B., et al. (2018). Development and Validation of a Stability- Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Determination of Sulfaquinoxaline Sodium. Journal of Chromatographic Science, 56(8), 709-716. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13456556, Sulfamethazine Sodium. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
precisionFDA. (n.d.). SULFANILAMIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonamides from sodium sulfinates. Retrieved from [Link]
-
El-Gindy, A., et al. (2013). Development and validation of a stability-indicating HPLC method for the simultaneous determination of sulfadiazine sodium and trimethoprim in injectable solution formulation. Journal of AOAC International, 96(2), 325-331. Available at: [Link]
-
Focken, T., et al. (2016). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. ACS Medicinal Chemistry Letters, 7(12), 1062-1067. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23663973, Sulbactam Sodium. Retrieved from [Link]
Sources
- 1. Sulfasuccinamide | C10H12N2O5S | CID 60582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sulfacetamide Sodium? [synapse.patsnap.com]
- 5. What is the mechanism of Sulfadiazine sodium? [synapse.patsnap.com]
- 6. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.alquds.edu [dspace.alquds.edu]
- 8. researchgate.net [researchgate.net]
- 9. ajchem-b.com [ajchem-b.com]
- 10. ajchem-b.com [ajchem-b.com]
- 11. researchgate.net [researchgate.net]
- 12. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. edaegypt.gov.eg [edaegypt.gov.eg]
